![molecular formula C17H17ClN2O3S B7700472 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide](/img/structure/B7700472.png)
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as SBI-425 and is a selective inhibitor of sorting nexin 27 (SNX27).
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide involves the inhibition of SNX27. SNX27 is a protein that is involved in the regulation of the trafficking of various proteins, including neurotransmitter receptors. The inhibition of SNX27 by this compound leads to an increase in the surface expression of AMPA receptors, which enhances synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to enhance the surface expression of AMPA receptors, which leads to an increase in synaptic plasticity and learning and memory. The compound has also been shown to inhibit the internalization of AMPA receptors, which leads to an increase in the number of receptors on the cell surface.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide in lab experiments include its selectivity for SNX27 and its ability to enhance the surface expression of AMPA receptors. However, the limitations of using the compound include the need for careful dosing and the potential for off-target effects.
Future Directions
There are several future directions for the study of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide. One future direction is the study of the compound's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another future direction is the study of the compound's potential applications in the enhancement of learning and memory. Additionally, the development of more selective inhibitors of SNX27 could lead to the development of more effective treatments for various neurological disorders.
Synthesis Methods
The synthesis of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide is a multistep process that involves the reaction of various chemicals. The synthesis method has been described in detail in a research paper published by the National Institutes of Health (NIH) in 2017. The synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-3,4-dihydroisoquinoline in the presence of a base to form the intermediate product. The intermediate product is then reacted with 2-oxoethylamine hydrochloride to form the final product, this compound.
Scientific Research Applications
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields. The compound has been found to be a selective inhibitor of SNX27, which is involved in the regulation of various physiological processes, including the trafficking of neurotransmitter receptors. The compound has been shown to enhance the surface expression of AMPA receptors, which are involved in the regulation of synaptic plasticity and learning and memory.
properties
IUPAC Name |
4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-15-5-7-16(8-6-15)24(22,23)19-11-17(21)20-10-9-13-3-1-2-4-14(13)12-20/h1-8,19H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBUEMJCNFKPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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